1-(2,4,4-Trimethylpentan-2-yl)piperazine

Overview

Description

1-(2,4,4-Trimethylpentan-2-yl)piperazine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 . It is often used in the synthesis of various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)piperazine and similar compounds often involves the use of piperazine-based synthons, which are chemical reagents used in the synthesis of more complex molecules . The synthesis process can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

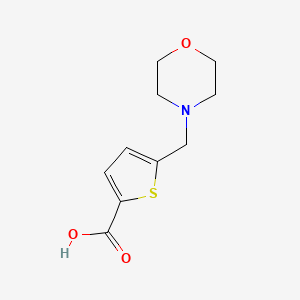

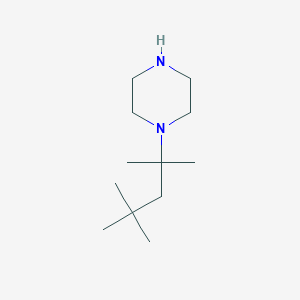

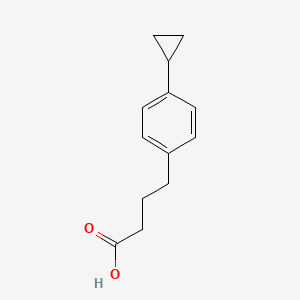

The molecular structure of 1-(2,4,4-Trimethylpentan-2-yl)piperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a 2,4,4-trimethylpentan-2-yl group . The InChI code for this compound is 1S/C12H26N2/c1-11(2,3)10-12(4,5)14-8-6-13-7-9-14/h13H,6-10H2,1-5H3 .Physical And Chemical Properties Analysis

1-(2,4,4-Trimethylpentan-2-yl)piperazine is a powder at room temperature . It has a molecular weight of 198.35 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Anticancer Activity

- A heterocyclic compound, closely related to 1-(2,4,4-Trimethylpentan-2-yl)piperazine, demonstrated anticancer activities against human bone cancer cell lines, highlighting its potential in cancer therapy (Lv et al., 2019).

Antibacterial and Antiviral Applications

- Novel piperazine-linked compounds, including structures similar to 1-(2,4,4-Trimethylpentan-2-yl)piperazine, showed potent antibacterial and biofilm inhibitory activities against various bacterial strains. These compounds have potential as new antibacterial agents (Mekky & Sanad, 2020).

Therapeutic and Diagnostic Applications in Oncology

- Piperazine derivatives, closely related to the compound , were investigated for their role in therapeutic and diagnostic applications in oncology. This research emphasizes the importance of modifying piperazine structures for clinical use (Abate et al., 2011).

Medicinal Chemistry and Drug Development

- Piperazine-1-yl-1H-indazole derivatives, which share structural similarities with 1-(2,4,4-Trimethylpentan-2-yl)piperazine, play a crucial role in medicinal chemistry, underlining their importance in drug development (Balaraju et al., 2019).

Antidepressant and Antianxiety Activities

- Piperazine derivatives have been studied for their central pharmacological activities, including potential antidepressant and anxiolytic applications, indicating the broad therapeutic scope of such compounds (Brito et al., 2018).

Antioxidant and Cytotoxic Agents

- Piperazine derivatives, including those structurally related to 1-(2,4,4-Trimethylpentan-2-yl)piperazine, have been synthesized and evaluated for their antioxidant and cytotoxic activities. These compounds showed promising results against various cancer cell lines (Mistry et al., 2016).

Antidiabetic Compounds

- Piperazine derivatives have been identified as new antidiabetic compounds, with several showing potent effects in improving glucose tolerance in a rat model of diabetes. This underscores the potential of such compounds in treating type II diabetes (Le Bihan et al., 1999).

Antitumor Activity Against Breast Cancer Cells

- A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, structurally related to 1-(2,4,4-Trimethylpentan-2-yl)piperazine, showed promising antitumor activities against breast cancer cells. These compounds were found to be effective antiproliferative agents (Yurttaş et al., 2014).

α1-Adrenergic Receptor Antagonists

- Piperazine derivatives have been evaluated for their potential as α1-adrenergic receptor antagonists, highlighting their significance in the development of new therapeutic agents for various health conditions (Li et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

- Piperazine derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, demonstrating their potential as a novel class of non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).

Acetylcholinesterase Inhibitors

- New thiazole-piperazine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Yurttaş et al., 2013)

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 1-(2,4,4-Trimethylpentan-2-yl)piperazine are likely to be influenced by its utility in the synthesis of pharmaceuticals and bioactive compounds. Given its widespread presence in these types of compounds, ongoing research into new synthetic methodologies and applications is expected .

properties

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-11(2,3)10-12(4,5)14-8-6-13-7-9-14/h13H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKCMXYRCGRHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,4-Trimethylpentan-2-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)

![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)

![1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388194.png)

methanone](/img/structure/B3388212.png)

![13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B3388215.png)

![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)

![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)